molecular formula C8H16N2OS B6244802 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea CAS No. 1691749-51-5

3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea

Cat. No.: B6244802
CAS No.: 1691749-51-5
M. Wt: 188.29 g/mol
InChI Key: XROOUIPEQRZRJJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea is an organic compound characterized by the presence of a urea moiety linked to a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea typically involves the reaction of 3,3-dimethylurea with a thiolane derivative. One common method includes:

    Starting Materials: 3,3-dimethylurea and 3-chloromethylthiolane.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-chloromethylthiolane is added dropwise to a solution of 3,3-dimethylurea in an appropriate solvent (e.g., dimethylformamide) under stirring. The mixture is then heated to a temperature range of 60-80°C for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the urea moiety can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiolane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced urea derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiolane ring and urea moiety can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylurea: Lacks the thiolane ring, making it less versatile in certain applications.

    Thiolan-3-ylmethylurea: Similar structure but without the dimethyl groups, potentially affecting its reactivity and biological activity.

    N-Methylthiolan-3-ylmethylurea: Contains a methyl group on the nitrogen, which can influence its chemical properties and interactions.

Uniqueness

3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea is unique due to the combination of the thiolane ring and the dimethylurea moiety. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

1691749-51-5

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

1,1-dimethyl-3-(thiolan-3-ylmethyl)urea

InChI

InChI=1S/C8H16N2OS/c1-10(2)8(11)9-5-7-3-4-12-6-7/h7H,3-6H2,1-2H3,(H,9,11)

InChI Key

XROOUIPEQRZRJJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCC1CCSC1

Purity

95

Origin of Product

United States

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